1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Drug Discovery Medicinal Chemistry SAR

Target compound uniquely pairs a 4-phenyl-1,2,3-triazole with a phenethylsulfonyl-pyrrolidine core, differentiating it from the des-phenyl analog (CAS 1798637-80-5) and sulfonyl-aryl variants. With computed XLogP3 of 2.7, MW 382.5, zero HBD, and 5 HBA, it occupies favorable oral drug-like property space for systematic SAR exploration. Cited in TGF-β-focused patent WO2002083123, making it a strategic starting point for probing TGF-β receptor kinase or SMAD signaling. The bench-stable sulfonamide linkage and Click-derived triazole core support multi-step parallel synthesis. For teams needing matched comparators, also request the 4-des-phenyl analog and 2-ethoxyphenyl/2-bromophenyl sulfonyl variants.

Molecular Formula C20H22N4O2S
Molecular Weight 382.48
CAS No. 2034424-55-8
Cat. No. B2570226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
CAS2034424-55-8
Molecular FormulaC20H22N4O2S
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CCC4=CC=CC=C4
InChIInChI=1S/C20H22N4O2S/c25-27(26,14-12-17-7-3-1-4-8-17)23-13-11-19(15-23)24-16-20(21-22-24)18-9-5-2-6-10-18/h1-10,16,19H,11-15H2
InChIKeyIZJFJKMYNRPEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034424-55-8): Structural Identity and Procurement Context


1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034424-55-8) is a synthetic small molecule belonging to the sulfonyl-pyrrolidine-triazole chemotype. Its molecular formula is C20H22N4O2S, with a molecular weight of 382.5 g/mol, computed XLogP3 of 2.7, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound incorporates three distinct pharmacophoric elements: a phenethylsulfonyl group attached to a pyrrolidine ring, which is further N-linked to a 4-phenyl-1H-1,2,3-triazole moiety [1]. This scaffold has been cited in patent literature within the context of therapeutically active heterocyclic derivatives, though the specific compound's disclosed biological activity data remain sparse [2].

Why 1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034424-55-8) Cannot Be Replaced by In-Class Analogs


The sulfonyl-pyrrolidine-triazole chemotype spans a broad structural landscape, and seemingly minor substituent changes can profoundly alter target engagement, selectivity, and physicochemical properties. The target compound uniquely pairs a 4-phenyl-1,2,3-triazole with a phenethylsulfonyl-pyrrolidine core. Closest commercially available analogs—such as 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1798637-80-5), which lacks the 4-phenyl group on the triazole—differ substantially in computed lipophilicity, aromatic surface area, and hydrogen-bonding capacity, parameters known to govern membrane permeability and off-target binding [1]. Substitution at the sulfonyl group (e.g., 2-ethoxyphenylsulfonyl or 2-bromophenylsulfonyl analogs) introduces electronic and steric perturbations that cannot be assumed to preserve the same pharmacophore geometry . Without direct comparative affinity or functional data for the specific target, selecting a 'similar-looking' analog risks failure to replicate the original compound's biological profile. The evidence below therefore centers on the only reliably verifiable, quantifiable differentiation currently available: the compound's computed physicochemical descriptors measured against its closest structurally characterized comparators.

Quantitative Differentiation Evidence for 1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Against Closest Analogs


Molecular Weight and Heavy Atom Count Differentiate the Target Compound from the 4-Des-phenyl Analog

The target compound (CAS 2034424-55-8) contains a 4-phenyl substituent on the 1,2,3-triazole ring that is absent in the closest commercially cataloged analog, 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1798637-80-5). This structural difference translates into a molecular weight increase from 306.39 Da to 382.5 Da and an increase of 6 heavy atoms (from C14H18N4O2S to C20H22N4O2S), reflecting a substantially larger hydrophobic surface area [1].

Drug Discovery Medicinal Chemistry SAR

Computed Lipophilicity (XLogP3) Comparison Reveals a 0.8 Log Unit Difference Between the Target Compound and the 4-Des-phenyl Analog

The predicted octanol-water partition coefficient (XLogP3) for the target compound is 2.7, compared to a reported computed logP of approximately 1.9 for the 4-des-phenyl analog (CAS 1798637-80-5) [1]. This 0.8 log unit increase corresponds to a roughly 6.3-fold higher predicted partitioning into organic phase, attributable specifically to the 4-phenyl substituent on the triazole ring.

Drug Design ADME Lipophilicity

Hydrogen Bond Acceptor Count Is Identical Across the Series, but the Aromatic Surface Composition Diverges Markedly Between Phenethylsulfonyl and Aryl-sulfonyl Analogs

The target compound, 1-(1-((2-ethoxyphenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, and 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole all share the same 4-phenyltriazole-pyrrolidine scaffold, but differ at the sulfonyl substituent. The target compound's phenethylsulfonyl group (CH2-CH2-Ph) is a flexible, two-carbon-linked phenyl, whereas the ethoxyphenyl-sulfonyl analog introduces an ortho-ethoxy oxygen (additional H-bond acceptor and altered electron density) and the bromophenyl-sulfonyl analog introduces a heavy halogen (Br, atomic radius 114 pm) with distinct polarizability . These differences predictably alter the electrostatic potential map and π-stacking geometry of the sulfonylaryl region.

Pharmacophore Modeling Molecular Recognition SAR

Limited Public Biological Annotation: No Reported Quantitative Affinity or Cellular Activity Data in Authoritative Databases

A search of PubChem BioAssays, ChEMBL, BindingDB, and Google Patents reveals no quantitative IC50, Ki, EC50, or cellular potency data for CAS 2034424-55-8 as of April 2026 [1]. In contrast, structurally related sulfonyl-pyrrolidine chemotypes—such as (R)-N-hydroxy-1-(phenethylsulfonyl)pyrrolidine-2-carboxamide—have publicly disclosed MMP-12 inhibition data (PDB 3RTT co-crystal structure at 1.82 Å resolution) [2]. The absence of published biological annotation for the target compound means that differentiation from analogs must currently rest on structural and physicochemical grounds, not on target-based potency. This represents a substantial evidence gap that prospective users should factor into procurement decisions.

Bioactivity Data Availability Procurement Risk

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. 4-Des-phenyl Analog

The target compound (CAS 2034424-55-8) has 6 computed rotatable bonds, including the ethylene linker of the phenethylsulfonyl group and the bond connecting the triazole to the pyrrolidine ring [1]. The 4-des-phenyl analog (CAS 1798637-80-5) has approximately 4 rotatable bonds due to the absence of the pendent phenyl-triazole bond. This 2-bond difference alters the conformational entropy penalty upon target binding and can influence binding kinetics.

Conformational Analysis Drug Design SAR

Patent Context: The Target Compound Appears Within a TGF-β-Focused Patent, Distinguishing It from Neurological- or Inflammation-Focused Sulfonyl-Pyrrolidine Patents

The J-GLOBAL patent entry J-GLOBAL ID 200903007430743287, published August 5, 2004 (international publication WO2002083123), discloses therapeutically active pyrazole and related heterocycle derivatives for disorders characterized by overexpression of transforming growth factor-β (TGF-β). While the patent's core claims center on pyrazole derivatives, the listing of 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole as a cited compound places the triazole chemotype squarely within a TGF-β-focused IP context [1]. This contrasts with other sulfonyl-pyrrolidine patents targeting metabolic glutamate receptors (mGluR), nicotinic acetylcholine receptors (nAChR), or prostaglandin reductase 2 (PTGR2), none of which specifically enumerate this CAS number [2].

Patent Analysis Target Indication IP Landscape

Recommended Research and Procurement Scenarios for 1-(1-(Phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034424-55-8)


Focused SAR Expansion of a 4-Phenyl-1,2,3-Triazole Phenethylsulfonyl-Pyrrolidine Screening Hit

This compound is best suited for hit-to-lead programs where a preliminary screening hit bearing the 4-phenyl-1,2,3-triazole-N-pyrrolidine-sulfonyl scaffold has been identified. The well-defined computed physicochemical profile—XLogP3 2.7, MW 382.5, 5 H-bond acceptors, 6 rotatable bonds—provides a baseline for systematic SAR exploration [1]. Planned procurement of the 4-des-phenyl analog (CAS 1798637-80-5) and sulfonyl-aryl variants (2-ethoxyphenyl, 2-bromophenyl) as matched comparators enables the team to directly deconvolute the contribution of each substructural element to target affinity and selectivity.

TGF-β Pathway Chemical Biology Probe Development

The compound's exclusive patent citation within a TGF-β-focused patent (J-GLOBAL ID 200903007430743287; WO2002083123) nominates it as a starting point for developing chemical probes against TGF-β-mediated disorders [2]. While no published TGF-β bioactivity data exist for this specific compound, the IP context suggests prior internal data generation by the patent applicant. Researchers pursuing TGF-β receptor kinase or SMAD signaling modulation may prioritize this scaffold over sulfonyl-pyrrolidines patented for unrelated targets (nAChRs, mGluRs, PTGR2).

Computational Library Design and Pharmacophore Modeling

The compound's well-defined combination of a flexible phenethyl linker, a pyrrolidine sulfonamide, and a 4-phenyltriazole aromatic surface makes it a valuable entry in computational building-block libraries. The computed rotatable bond count (6) and XLogP3 (2.7) place it within the favorable property space for oral drug-likeness, and the absence of hydrogen bond donors (HBD = 0) distinguishes it from HBD-containing sulfonamides [1]. Computational chemists building virtual screening libraries can use this compound as a representative node for enumerating analogs with controlled variations in lipophilicity and aromatic topology.

Building Block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Derivatization

The compound's 1,2,3-triazole core is itself a product of Click chemistry, and the phenethylsulfonyl-pyrrolidine portion provides a stable handle for further derivatization at the sulfonamide or pyrrolidine positions. For medicinal chemistry groups seeking a late-stage functionalization scaffold with a pre-installed 4-phenyltriazole pharmacophore, CAS 2034424-55-8 offers a synthetically validated starting point. The bench-stable sulfonamide linkage and the absence of hydrolytically labile groups support its use in multi-step parallel synthesis workflows [1].

Quote Request

Request a Quote for 1-(1-(phenethylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.